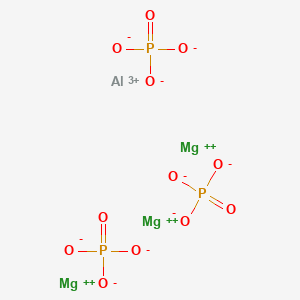
Magnesium aluminum phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium aluminum phosphate is a chemical compound that combines magnesium, aluminum, and phosphate ions. It is known for its unique properties, including high thermal stability and resistance to corrosion. This compound is used in various industrial and scientific applications due to its versatility and effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium aluminum phosphate can be synthesized through several methods, including wet chemical precipitation, solvothermal synthesis, and the sol-gel method. These methods involve the reaction of magnesium and aluminum salts with phosphate sources under controlled conditions. For example, a common approach is to react magnesium chloride and aluminum chloride with phosphoric acid in an aqueous solution, followed by precipitation and drying .
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale chemical reactors. The process typically involves the continuous mixing of reactants in a controlled environment to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully monitored to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Magnesium aluminum phosphate undergoes various chemical reactions, including:
Oxidation: It can react with oxygen to form oxides.
Reduction: It can be reduced by strong reducing agents.
Substitution: It can participate in substitution reactions where one of its ions is replaced by another ion.
Common Reagents and Conditions: Common reagents used in these reactions include strong acids like hydrochloric acid and strong bases like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from these reactions include magnesium oxide, aluminum oxide, and various phosphate salts. These products have significant industrial and scientific applications .
Scientific Research Applications
Magnesium aluminum phosphate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of magnesium aluminum phosphate involves its ability to bind to various molecular targets and pathways. For example, in medical applications, it acts as an antacid by neutralizing stomach acid through a chemical reaction that produces water and neutral salts . In industrial applications, its high thermal stability and resistance to corrosion make it an effective material for use in harsh environments .
Comparison with Similar Compounds
Magnesium Phosphate: Similar in composition but lacks the aluminum component, making it less thermally stable.
Aluminum Phosphate: Similar in composition but lacks the magnesium component, making it less effective in certain applications.
Calcium Phosphate: Used in similar applications but has different chemical properties and reactivity.
Uniqueness: Magnesium aluminum phosphate is unique due to its combination of magnesium, aluminum, and phosphate ions, which gives it a distinct set of properties, including high thermal stability, resistance to corrosion, and versatility in various applications .
Properties
Molecular Formula |
AlMg3O12P3 |
|---|---|
Molecular Weight |
384.81 g/mol |
IUPAC Name |
aluminum;trimagnesium;triphosphate |
InChI |
InChI=1S/Al.3Mg.3H3O4P/c;;;;3*1-5(2,3)4/h;;;;3*(H3,1,2,3,4)/q+3;3*+2;;;/p-9 |
InChI Key |
LJLOZXXFSODVGF-UHFFFAOYSA-E |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





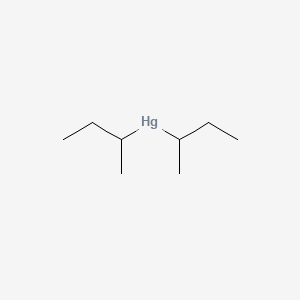
![Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl-](/img/structure/B13811431.png)
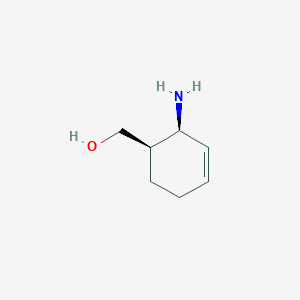
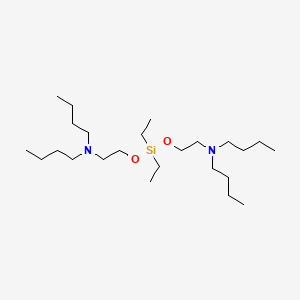
![5-Chloro-2-[(2-chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13811446.png)
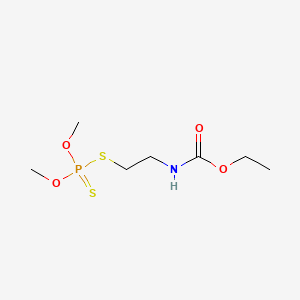
![(3R,4S)-1-methyl-4-[(E)-prop-1-enyl]pyrrolidine-3-carbonitrile](/img/structure/B13811460.png)
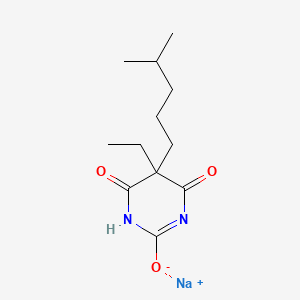
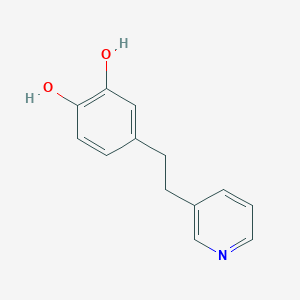
![2-[(3S,5R)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid](/img/structure/B13811477.png)
![6,7,8,9,10,11-Hexahydro-2H-pyrimido[6,1-A]isoquinoline-2,4(3H)-dione](/img/structure/B13811489.png)
